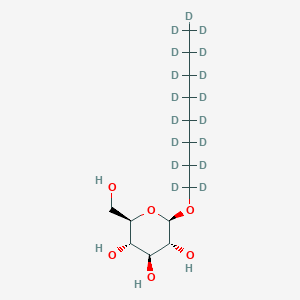

b-D-Glucopyranoside,octyl-d17(9ci)

Description

The Role of Stable Isotope Labeling in Advanced Glycoscience

Stable isotope labeling represents a cornerstone of modern glycoscience, enabling detailed investigation into the structure, dynamics, and interactions of carbohydrates and their conjugates. rsc.org By replacing atoms with their heavier, non-radioactive isotopes, such as replacing hydrogen with deuterium (B1214612) (²H or D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N), researchers can introduce a "tag" that can be detected by sophisticated analytical techniques. rsc.orgresearchgate.net

This labeling is instrumental in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing enhanced sensitivity and allowing for the differentiation of labeled molecules from their unlabeled counterparts. rsc.orgresearchgate.net In the context of glycoscience, this has revolutionized the study of glycoproteins, which are notoriously complex due to the heterogeneity of their glycan moieties. nih.gov Metabolic labeling, where cells are cultured in media containing isotopically labeled precursors like ¹³C-glucose, allows for the incorporation of isotopes into all glycans, facilitating their structural and functional analysis. rsc.org This approach has been critical in overcoming the challenges posed by the significant overlap of carbohydrate proton signals in NMR spectra. rsc.org

Overview of Deuterium Applications in Biomolecular Systems

Deuterium, a stable isotope of hydrogen, has found widespread use in the study of biomolecular systems. Its applications are diverse, ranging from tracing metabolic pathways to enhancing the resolution of analytical techniques. The replacement of hydrogen with deuterium, known as deuteration, can alter the physicochemical properties of a molecule in subtle but significant ways. researchgate.net

Key applications of deuterium in biomolecular research include:

Probing Reaction Mechanisms: Deuterium-labeled compounds are invaluable for elucidating the intricate steps of chemical and biochemical reactions. thalesnano.com

Pharmacokinetic Studies: By tracking deuterated molecules, researchers can accurately determine how drugs are absorbed, distributed, metabolized, and excreted in biological systems. thalesnano.com

Internal Standards in Mass Spectrometry: Deuterated compounds serve as excellent internal standards, improving the accuracy and reliability of quantitative mass spectrometry measurements. thalesnano.com

NMR Spectroscopy: The use of deuterium labeling can simplify complex NMR spectra and provide crucial information for determining molecular structures. thalesnano.com

Neutron Scattering: In techniques like small-angle neutron scattering (SANS), deuterated molecules, particularly detergents used to solubilize membrane proteins, can be made "invisible" to neutrons in a D₂O-based buffer, allowing for the focused study of the protein of interest. ku.dk

Positioning of b-D-Glucopyranoside, octyl-d17 as a Probing Tool

b-D-Glucopyranoside, octyl-d17(9ci) is a deuterated version of n-octyl-β-D-glucopyranoside, a non-ionic detergent widely used in biochemical applications. medchemexpress.com The non-deuterated form, n-octyl-β-D-glucopyranoside, is valued for its ability to solubilize and isolate membrane proteins without denaturing them, making it crucial for studying their structure and function. sigmaaldrich.comwikipedia.org It is also used to increase the resolution of proteins in 2D gel electrophoresis. sigmaaldrich.com

The deuteration of the octyl chain to create octyl-d17-β-D-glucoside provides a powerful tool for specific research applications. medchemexpress.com This isotopic labeling makes it particularly useful in studies employing neutron scattering techniques. ku.dkresearchgate.net For instance, in SANS experiments designed to probe the conformation of membrane proteins, using a deuterated detergent like octyl-d17-β-D-glucoside in a D₂O solvent allows researchers to effectively "match out" the scattering signal from the detergent micelles, thereby isolating the scattering signal of the solubilized protein. ku.dk This approach enables a much clearer and more detailed structural analysis of the protein itself.

The synthesis of octyl-d17(94%D)-β-D-glucopyranoside has been a subject of research to support these advanced analytical methods. ku.dk Its primary role is as a specialized detergent in structural biology, particularly for the in-vitro study of membrane proteins where understanding the protein's structure, independent of its solubilizing environment, is paramount. ku.dkresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-LNYSLXKBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of B D Glucopyranoside,octyl D17

Strategies for the Isotopic Synthesis of Deuterated Alkyl Glucosides

The introduction of deuterium (B1214612) into alkyl glucosides can be achieved through several distinct methodologies, each with its own advantages regarding selectivity, scalability, and cost.

Hydrogen Isotope Exchange (HIE) represents a powerful strategy for the direct replacement of hydrogen with deuterium on a pre-existing molecular scaffold. snnu.edu.cn This approach is attractive as it can potentially reduce the number of synthetic steps compared to precursor-based routes. researchgate.net The primary challenge in HIE is achieving high regio- and stereoselectivity, ensuring that deuterium is incorporated only at the desired positions. anr.frresearchgate.net

For alkyl glucosides, HIE methods often rely on transition metal catalysts. anr.fr Catalytic systems based on metals like iridium, rhodium, nickel, and ruthenium have been developed for C-H activation and subsequent deuteration. snnu.edu.cnacs.orgrsc.org For instance, ruthenium-on-carbon (Ru/C) has been used in the presence of deuterium oxide (D₂O) to selectively deuterate carbons adjacent to free hydroxyl groups in carbohydrates. researchgate.net The choice of catalyst and reaction conditions is crucial; directing groups on the substrate can chelate the metal catalyst, guiding the deuteration to specific sites. anr.fr While these methods offer a direct path to deuterated compounds, achieving exclusive deuteration of the alkyl chain without affecting the carbohydrate moiety requires careful optimization of the catalytic system. anr.frsnnu.edu.cn

Challenges remain in developing universally applicable HIE methods for the diverse range of glycosides, as catalyst performance can be highly substrate-dependent. anr.fr

A more traditional and often more direct route to specifically labeled compounds like b-D-Glucopyranoside,octyl-d17 involves the use of deuterated starting materials. snnu.edu.cntandfonline.com This bottom-up approach provides unambiguous control over the location of the isotopic labels.

The common synthesis for b-D-Glucopyranoside,octyl-d17 involves a coupling reaction between a protected glucose derivative and a deuterated octanol. tandfonline.com Specifically, d₁₇-n-octanol is the key deuterated precursor. tandfonline.com This precursor can be synthesized by the reduction of d₁₅-n-octanoic acid using a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). tandfonline.com

The subsequent glycosylation reaction couples the d₁₇-n-octanol with a suitable glucose donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, often catalyzed by a promoter like zinc oxide or a silver salt. tandfonline.comgoogle.com The final step involves the removal of the protecting groups (e.g., acetyl groups) from the glucose moiety to yield the final product, b-D-Glucopyranoside,octyl-d17. tandfonline.comgoogle.com This precursor-based method, while potentially longer, ensures that all 17 deuterium atoms are located on the octyl tail, with no scrambling to the glucopyranoside head group. tandfonline.com

Table 1: Comparison of Synthetic Approaches for Deuterated Alkyl Glucosides

| Methodology | Description | Advantages | Challenges |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on the final molecule using a catalyst. anr.fr | Fewer synthetic steps, potentially lower cost. researchgate.net | Achieving high regio- and stereoselectivity can be difficult. anr.frresearchgate.net |

| Precursor-Based Synthesis | Building the molecule from isotopically labeled starting materials. tandfonline.com | Precise and unambiguous placement of isotopic labels. tandfonline.com | Often requires multi-step synthesis and availability of labeled precursors. snnu.edu.cnnih.gov |

To address the limitations of traditional batch processing, such as scalability and safety, flow chemistry has emerged as a promising alternative for the synthesis of deuterated compounds. ansto.gov.aursc.orgnih.gov Continuous flow systems offer precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to improved selectivity, higher yields, and minimized decomposition of sensitive carbohydrate molecules. ansto.gov.aursc.org

For deuteration reactions, a solution of the starting material can be pumped through a heated cartridge packed with a heterogeneous catalyst, such as Ru/C, in the presence of a deuterium source like D₂ gas or D₂O. researchgate.netrsc.org This methodology has been successfully applied to the site- and stereoselective deuterium labeling of carbohydrates. researchgate.netrsc.org The enhanced efficiency and potential for automation make flow chemistry particularly suitable for the gram-scale production required for commercial and extensive research applications. anr.fransto.gov.au This approach is not only more efficient but also enhances safety, especially when dealing with high-pressure gas-liquid reactions. ansto.gov.aunih.gov

Advanced Spectroscopic Techniques for Isotopic Purity and Localization

Following synthesis, it is imperative to verify the isotopic incorporation and purity of the target compound. Advanced spectroscopic techniques are indispensable for this characterization.

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for confirming the successful incorporation of deuterium and determining the isotopic purity of b-D-Glucopyranoside,octyl-d17. mdpi.comresearchgate.net HRMS can distinguish between isotopologues with very small mass differences. mdpi.com

¹H (Proton) NMR spectra are particularly informative. In the spectrum of the deuterated compound, the signals corresponding to the protons on the octyl chain would be absent or significantly diminished, while the signals for the protons on the glucose ring would remain. nih.gov

Furthermore, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei. tandfonline.comnih.govscilit.com The ²H NMR spectrum will show signals corresponding to the different deuterated positions on the alkyl chain, providing definitive proof of the deuteration pattern. tandfonline.com The quadrupolar splittings observed in ²H NMR spectra of alkyl glucosides in liquid-crystalline phases can also provide information about molecular dynamics and orientation. tandfonline.comnih.gov

Table 2: Spectroscopic Analysis of b-D-Glucopyranoside,octyl-d17

| Technique | Information Provided | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Confirms overall isotopic incorporation and purity. mdpi.comresearchgate.net | A mass shift corresponding to the replacement of 17 H atoms with 17 D atoms is observed. medchemexpress.com |

| ¹H NMR | Shows the absence of proton signals at the deuterated positions. nih.gov | Disappearance of signals from the octyl chain protons confirms labeling location. |

| ²H NMR | Directly detects the deuterium nuclei and their chemical environment. tandfonline.comnih.gov | Provides definitive evidence for the deuteration pattern on the alkyl tail. tandfonline.com |

Sophisticated Spectroscopic Applications in Structural and Dynamic Investigations

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Spectroscopy for Complex Systems

Deuterium NMR is particularly sensitive to the local environment and motion of deuterated segments within a molecule. The quadrupolar nature of the deuterium nucleus provides a direct probe into molecular order and dynamics in anisotropic environments such as liquid crystals and biological membranes.

In organized assemblies like micelles and liquid crystalline phases, the deuterated octyl chain of octyl-d17-β-D-glucopyranoside acts as a reporter group for molecular behavior. tandfonline.com ²H NMR spectra of specifically deuterated molecules yield quadrupolar splittings, which are directly related to the time-averaged orientation of the carbon-deuterium (C-D) bonds with respect to a defined axis, such as the director of a liquid crystal or the normal to a membrane bilayer. nih.gov

Studies on similar alkyl glycoside systems reveal that the mobility of the alkyl chain is not uniform. The segments closer to the polar headgroup are generally more restricted in their motion, while the terminal methyl group at the end of the chain experiences greater motional freedom. By analyzing the quadrupolar splittings for each deuterated position along the octyl chain, a detailed profile of the order and dynamics can be constructed. For instance, in lamellar phases, the order parameter for each C-D bond can be calculated, providing a quantitative measure of the chain's conformational order. scilit.com This approach has been used to understand how factors like temperature and concentration affect the packing and fluidity of surfactant molecules within these assemblies. nih.govscilit.com Molecular dynamics simulations complement these experimental findings, showing that in a micellar structure, the hydrophobic tails are sequestered in the core while the glucose headgroups are hydrated at the micelle-water interface. nih.gov

The ²H NMR spectrum of D₂O in an isotropic solution is a sharp singlet. However, when the system transitions to an anisotropic liquid crystalline phase (e.g., hexagonal or lamellar), the signal splits into a characteristic Pake doublet. nih.govnih.gov The magnitude of this splitting and the lineshape of the spectrum are unique to each phase:

Lamellar (Lα) phases: Typically show the largest quadrupolar splittings.

Hexagonal (HI) phases: Exhibit splittings that are half the magnitude of the lamellar phase with an opposite sign.

Isotropic/Cubic (VI) phases: Result in a single sharp peak due to isotropic averaging of the quadrupolar interactions.

By systematically measuring the ²H NMR spectra over a range of surfactant concentrations and temperatures, detailed phase diagrams for alkyl glucoside systems have been constructed. acs.orgnih.govmonash.edu These studies have confirmed the presence of hexagonal, bicontinuous cubic, and lamellar phases for octyl-β-glucoside. nih.gov

Proton (¹H) NMR is a cornerstone of structural chemistry, but for large molecules or complex mixtures, the spectra can become overcrowded with overlapping signals, making interpretation difficult or impossible. nih.gov Selective deuteration, as in b-D-Glucopyranoside, octyl-d17, is a powerful strategy to overcome this challenge. mit.edu By replacing the 17 protons on the octyl chain with deuterons, their corresponding signals are eliminated from the ¹H NMR spectrum. nih.govnih.gov

This spectral simplification has several benefits:

Reduced Crowding: It isolates the signals of the remaining protons, such as those on the glucose headgroup, allowing for their unambiguous assignment and analysis. nih.gov

Improved Resolution: The removal of numerous proton signals and their associated couplings leads to sharper, better-resolved peaks for the remaining protons.

Facilitated Conformational Analysis: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which rely on measuring distances between protons, become more powerful. With fewer protons present, the network of NOE interactions is simplified, enabling more straightforward determination of the three-dimensional conformation of the glucose headgroup and its interactions with its environment. nih.gov

This approach has been widely applied in structural biology, where proteins or nucleic acids are deuterated except for specific amino acids or nucleotide residues to simplify complex spectra and probe specific structural features. nih.govmit.edu The same principle makes octyl-d17-β-D-glucopyranoside an invaluable tool for studying the conformation of the sugar headgroup in various environments. nih.govcdnsciencepub.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy with Deuterated Analogs

¹³C NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in The use of deuterated analogs like octyl-d17-β-D-glucopyranoside enhances the utility of ¹³C NMR by aiding in signal assignment and enabling more detailed dynamic studies.

Assigning signals in a ¹³C NMR spectrum, especially for molecules with many similar carbon environments, can be challenging. olemiss.edu Deuterium substitution offers a definitive method for assignment. olemiss.edulibretexts.org The ¹³C signal of a carbon atom directly bonded to a deuterium atom is affected in several ways:

Isotope Shift: The resonance frequency of the deuterated carbon is shifted slightly upfield (to a lower ppm value) due to the deuterium isotope effect. cdnsciencepub.comnih.gov

Coupling: The large one-bond ¹J(¹³C-¹H) coupling (typically 100-320 Hz) is replaced by a smaller ¹J(¹³C-²H) coupling. bhu.ac.in

Signal Intensity: In standard ¹³C{¹H} experiments (proton-decoupled), the Nuclear Overhauser Effect (NOE) enhancement that increases the signal intensity of protonated carbons is absent for deuterated carbons, making their signals much weaker or even undetectable. libretexts.org

These effects can be exploited for unambiguous signal assignment. By comparing the ¹³C NMR spectrum of the standard protonated octyl glucoside with that of its octyl-d17 analog, the signals corresponding to the octyl chain carbons can be easily identified by their disappearance or significant reduction in intensity. olemiss.edu Furthermore, advanced spectral editing techniques can be used to selectively observe only those carbons coupled to deuterium, creating a subspectrum of just the deuterated sites. rsc.org

¹³C NMR relaxation measurements are a powerful probe of molecular dynamics on the pico- to nanosecond timescale. Parameters such as the spin-lattice relaxation time (T₁) and the Nuclear Overhauser Effect provide information about the mobility of individual carbon atoms within a molecule.

Furthermore, ¹³C chemical shifts are sensitive to the local electronic environment and can be used to study intermolecular interactions. nih.govmdpi.com By monitoring the ¹³C chemical shifts of the glucose headgroup carbons in octyl-d17-β-D-glucopyranoside upon interaction with other molecules (e.g., membrane proteins or small solutes), specific binding sites and the nature of the interaction can be inferred. The deuterated chain ensures that any observed changes in the headgroup's ¹³C signals are not complicated by conformational changes or interactions along the alkyl chain.

Advanced Mass Spectrometry for Glycoconjugate Analysis

Advanced mass spectrometry techniques have become indispensable for the detailed structural and dynamic investigation of glycoconjugates. The application of sophisticated methods, such as those involving stable isotope labeling, provides deeper insights into the quantitative aspects and conformational behaviors of these complex biomolecules.

Quantitative Glycomics Utilizing Stable Isotope-Labeled Tags

Quantitative glycomics aims to determine the relative or absolute amounts of glycans in biological samples, which is crucial for understanding their roles in health and disease. A significant strategy to enhance the accuracy and reliability of mass spectrometry-based quantification is the use of stable isotope-labeled internal standards. nih.govnih.gov While various labeling strategies exist, the incorporation of a known amount of a chemically identical or similar compound that has been labeled with heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N) allows for normalization of experimental variations during sample preparation, separation, and ionization. nih.gov

b-D-Glucopyranoside, octyl-d17(9ci) is a deuterated form of octyl-b-D-glucopyranoside. The 'd17' designation indicates that seventeen hydrogen atoms in the octyl chain have been replaced by deuterium. This substantial mass shift allows it to be easily distinguished from its non-deuterated counterpart in a mass spectrometer, while maintaining nearly identical physicochemical properties. This makes it an excellent candidate for use as an internal standard in quantitative studies of alkyl glycosides or related amphiphilic molecules.

In a typical quantitative workflow, a known quantity of b-D-Glucopyranoside, octyl-d17(9ci) would be spiked into a biological sample containing the endogenous, non-deuterated (d0) octyl-b-D-glucopyranoside. The sample would then undergo extraction, purification, and analysis by liquid chromatography-mass spectrometry (LC-MS). By comparing the peak intensity of the analyte (d0) to the peak intensity of the internal standard (d17), a precise quantification of the native compound can be achieved, correcting for any sample loss or variation in instrument response.

Table 1: Mass Spectrometric Properties of Octyl-b-D-glucopyranoside and its Deuterated Analog for Quantitative Analysis

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |

| Octyl-b-D-glucopyranoside (Native) | C₁₄H₂₈O₆ | 292.1886 | - |

| b-D-Glucopyranoside, octyl-d17(9ci) | C₁₄H₁₁D₁₇O₆ | 309.2953 | 17.1067 |

This table illustrates the clear mass separation between the native and the d17-labeled compound, which is fundamental for their differentiation and use in quantitative mass spectrometry.

Research in quantitative glycomics has demonstrated the value of using stable isotope-labeled standards to achieve reliable results. For instance, studies have utilized stable isotope-labeled monoclonal antibodies (iGlycoMab) as internal standards to minimize errors in the LC-MS analysis of N-glycans from various sources, including human blood serum and cancer cell lines. nih.gov This approach underscores the principle that incorporating a stable isotope-labeled standard, such as b-D-Glucopyranoside, octyl-d17(9ci), can significantly improve the robustness of quantitative methods for specific glycoconjugates.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics of Carbohydrates

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of biomolecules in solution. nih.gov It measures the rate at which backbone amide protons in a protein exchange with deuterium from a D₂O-containing solvent. This exchange rate is sensitive to the local structural environment, with regions involved in stable hydrogen bonds (like in alpha-helices and beta-sheets) exchanging more slowly than flexible or solvent-exposed regions. While traditionally applied to proteins, recent advancements have extended its use to the study of glycoproteins and the glycans themselves. nih.govrsc.org

The analysis of glycoproteins and particularly membrane-associated glycoconjugates by HDX-MS presents unique challenges. mdpi.com These molecules often require detergents for solubilization to maintain their native conformation outside of the cell membrane. nih.govspringernature.com Non-ionic detergents, such as n-octyl-β-D-glucopyranoside (OG), are considered "MS-friendly" and are compatible with HDX-MS workflows. nih.gov

In this context, b-D-Glucopyranoside, octyl-d17(9ci) can play a crucial role. When studying a membrane protein or a glycoconjugate solubilized in detergent micelles, using a deuterated detergent like octyl-d17-glucopyranoside for the deuterium labeling step helps to create a consistent deuterated environment. This minimizes isotopic dilution and potential back-exchange interference from a non-deuterated detergent, thereby improving the quality of the HDX data.

Furthermore, recent studies have shown that it is possible to monitor deuterium exchange directly on the glycan portions of glycoproteins. nih.govbohrium.com The acetamido groups within N-acetylhexosamines can retain deuterium under the quench conditions used in HDX-MS experiments. nih.govacs.org This opens up the possibility of using HDX-MS to directly probe the dynamics and interactions of glycans.

Table 2: Illustrative Deuterium Uptake Data for a Glycopeptide in a Detergent Environment

| Peptide Sequence | Condition | Deuterium Uptake (Da) at 1 min | Deuterium Uptake (Da) at 10 min |

| VATLFR | Unbound | 3.2 | 5.8 |

| VATLFR | Ligand-Bound | 1.5 | 2.9 |

| GYLN(GlcNAc)QT | Unbound | 4.1 | 7.3 |

| GYLN(GlcNAc)QT | Ligand-Bound | 3.8 | 6.9 |

* Represents a residue with significant protection upon ligand binding. N(GlcNAc) indicates a glycosylated asparagine residue. The data is hypothetical and illustrates how HDX-MS can reveal changes in local conformation upon binding, both in the peptide backbone and potentially at the glycan site.

The use of deuterated detergents like b-D-Glucopyranoside, octyl-d17(9ci) is part of a broader strategy to extend the power of HDX-MS to more complex biological systems, including integral membrane proteins and heavily glycosylated viral proteins. researchgate.netnih.govnih.gov By providing a native-like, yet mass-spectrometry-compatible environment, these deuterated surfactants are critical tools for elucidating the structure-function relationships of complex glycoconjugates. nih.gov

Research Applications in Membrane Biology and Mimetic Systems

Deuterated Octyl β-D-Glucopyranoside as a Critical Tool for Membrane Protein Studies

The study of integral membrane proteins presents significant challenges due to their hydrophobic nature, which necessitates their extraction from the native lipid bilayer. Detergents are essential amphiphilic molecules used to solubilize, purify, and stabilize these proteins for structural and functional analysis. tandfonline.comnih.govmedchemexpress.com Octyl-d17 β-D-glucopyranoside, with its deuterated alkyl chain, offers distinct advantages in several biophysical techniques.

The primary role of detergents in membrane protein research is to create a membrane-mimetic environment. tandfonline.comnih.gov Detergent molecules form micelles that encapsulate the hydrophobic transmembrane domains of the protein, creating a soluble protein-detergent complex. tandfonline.com n-Octyl-β-d-glucopyranoside (OG) is widely used for the solubilization and crystallization of membrane proteins. medchemexpress.commdpi.com The choice of detergent is critical, as it must effectively extract the protein while preserving its native structure and function. nih.gov The deuterated form, octyl-d17 β-D-glucopyranoside, performs this solubilizing function while providing added benefits for specific analytical methods. tandfonline.comnih.gov

Extraction and Purification: Like its hydrogenated counterpart, octyl-d17-β-D-glucopyranoside is effective in disrupting the lipid membrane to release embedded proteins.

Stabilization: It forms stable micelles around the protein, preventing aggregation and maintaining a near-native conformation essential for structural determination. tandfonline.com

Biochemical Applications: This detergent is broadly used in various biotechnical and biochemical applications that require the solubilization of membrane components. medchemexpress.comnih.gov

Solution-state NMR spectroscopy is a powerful technique for determining the three-dimensional structures of membrane proteins in a solution environment. nih.govmdpi.com However, the large size of protein-detergent micelles can lead to slow tumbling, resulting in broad spectral lines and low sensitivity. tandfonline.comnih.gov Furthermore, the abundant protons in standard hydrogenated detergents create large, overlapping signals that can obscure the signals from the protein itself. tandfonline.comtandfonline.com

The use of deuterated detergents like octyl-d17-β-D-glucopyranoside is a key strategy to overcome these limitations. tandfonline.comnih.govcam.ac.uk

Signal Suppression: Replacing hydrogen with deuterium (B1214612) in the detergent's alkyl chain effectively eliminates the interfering proton signals from the detergent micelle. tandfonline.comnih.gov

Improved Spectral Quality: Deuteration reduces proton relaxation pathways and strong dipole-dipole interactions, which are major contributors to line broadening. tandfonline.comtandfonline.com This leads to significantly improved spectral resolution and sensitivity, which is crucial for resolving overlapped regions of the protein spectrum and applying advanced NMR pulse sequences. tandfonline.com

Applicability: While not always essential for smaller β-barrel proteins, for larger α-helical membrane proteins, deuterated detergents can be indispensable for obtaining high-quality spectra. tandfonline.com The benefits were first demonstrated in studies of the peptide melittin (B549807) bound to fully deuterated micelles. tandfonline.com

| Benefit of Deuteration in NMR | Description | References |

| Reduced Signal Interference | Eliminates large, unwanted proton signals from the detergent itself, allowing for clearer observation of protein signals. | tandfonline.comnih.gov |

| Narrower Linewidths | Decreases relaxation pathways and dipole-dipole interactions, leading to sharper spectral lines and higher resolution. | tandfonline.comtandfonline.com |

| Increased Sensitivity | Improved resolution and reduced background noise result in a better signal-to-noise ratio. | tandfonline.com |

| Enables Advanced Experiments | Simplifies the application of more complex NMR pulse sequences for detailed structural and dynamic studies. | tandfonline.com |

Neutron scattering techniques are uniquely suited for studying the structure of complex biological assemblies like protein-detergent micelles. researchgate.net This is due to the significant difference in neutron scattering length between hydrogen and its isotope, deuterium. nih.gov By selectively deuterating components of a sample, one can use a technique called "contrast matching" to render specific parts of a complex "invisible" to the neutron beam.

Octyl-d17-β-D-glucopyranoside is particularly valuable for SANS and neutron diffraction studies of membrane proteins. tandfonline.comnih.gov

Contrast Matching in SANS: In SANS experiments, the solvent is typically heavy water (D₂O). By using octyl-d17-β-D-glucopyranoside, where the tail is deuterated, and sometimes a fully deuterated version (d17 on the tail and d7 on the headgroup), the scattering length density of the detergent micelle can be matched to that of the D₂O solvent. nih.govill.euresearchgate.net This effectively makes the detergent belt invisible, allowing the scattering signal from only the solubilized protein to be measured. nih.govill.eu This approach provides clear structural information about the protein without complex modeling to subtract the detergent contribution. ill.eunih.gov

Single-Crystal Neutron Diffraction: In neutron crystallography, which aims to locate hydrogen atoms to understand enzymatic mechanisms and protonation states, a high background from hydrogen's large incoherent scattering is a major issue. researchgate.net Using perdeuterated proteins and deuterated detergents like a tail-deuterated decyl-N,N'-dimethyl amine oxide has been shown to be beneficial. tandfonline.comresearchgate.net While less common for octyl-d17-β-D-glucopyranoside itself in this specific application, the principle of using deuterated detergents to reduce background and enhance signal is the same. tandfonline.comnih.gov

Investigation of Glycolipid-Membrane Interactions and Organization

Beyond its role as a solubilizing agent for proteins, octyl-d17-β-D-glucopyranoside, as a glycolipid analogue, is used to study the behavior of sugars at the membrane interface and the organization of glycolipids within bilayers.

Molecular dynamics (MD) simulations provide atomistic insights into the structure, dynamics, and self-assembly of detergent micelles and their interactions with lipid bilayers. researchgate.netacs.org Numerous computational studies have focused on octyl β-D-glucopyranoside to understand its properties as a surfactant.

Micelle Structure and Dynamics: MD simulations have been used to explore the dynamic properties of OG micelles, including their size, shape, and internal motions. researchgate.netacs.org These simulations have shown that OG micelles are generally non-spherical, often adopting a prolate ellipsoid shape, and exhibit shape changes on the picosecond timescale. nih.govacs.org

Partitioning into Lipid Bilayers: The interaction and partitioning of OG into lipid bilayers have been studied using a combination of computational modeling and experimental techniques like isothermal titration calorimetry (ITC) and solid-state ²H-NMR. nih.govnih.govhbku.edu.qa These studies show that OG inserts almost completely into the lipid monolayer, causing an increase in the fluctuations of the fatty acyl chains in the bilayer's core while having minimal effect on the lipid headgroup region until the point of membrane disruption. nih.govhbku.edu.qa

Modeling with SANS Data: Molecular modeling is also used in conjunction with SANS data to refine the solution structure of protein-detergent complexes. nih.gov By generating ensembles of protein-detergent models and comparing the calculated scattering curves with experimental data, researchers can determine the arrangement of the detergent belt around the protein. nih.gov

Deuterium-labeled lipids and glycolipids are powerful probes for studying molecular interactions and organization within membranes using techniques like deuterium NMR (²H-NMR). nih.govacs.org These methods provide detailed information on the conformation and dynamics of molecules within the lipid bilayer. acs.org

Probing Headgroup and Chain Order: By selectively deuterating different parts of a lipid or glycolipid, researchers can monitor changes in the local environment. Studies have used deuterated lipids to show that the addition of glycolipids can alter the conformation of neighboring phospholipid headgroups and the order of the hydrophobic acyl chains. nih.govbohrium.com For instance, the presence of glycolipids can induce changes consistent with a small negative charge being conferred upon the bilayer surface. nih.gov

Investigating Glycolipid Adhesion: The interactions between glycolipids on apposing membranes (trans-interactions) and within the same membrane leaflet (cis-interactions) are crucial for processes like cell adhesion. nih.govfrontiersin.org Neutron scattering experiments, often employing chain-deuterated lipids to optimize contrast, are used to measure the separation between membranes induced by these interactions. nih.gov These experimental results are often combined with MD simulations to provide a molecular view of how glycolipid binding and clustering mediate membrane adhesion. nih.govfrontiersin.org

Domain Formation: Deuterated probes are also used to investigate the formation of glycolipid-rich membrane domains, or rafts. bohrium.com Solid-state ²H-NMR studies with deuterated lactosylceramide (B164483) have shown that strong glycolipid-glycolipid interactions can exclude other molecules like cholesterol from these domains. bohrium.com

Elucidation of Metabolic Pathways and Flux Analysis Using Isotope Tracers

Assessment of Small Molecule Uptake in Biological Models

Understanding how cells and organisms acquire small molecules from their environment is fundamental to comprehending their physiology. Deuterated carbohydrates, including derivatives of glucose, are instrumental in these studies, offering a non-radioactive and minimally perturbing method to track nutrient uptake.

The study of nutrient uptake in microorganisms like Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis, is crucial for understanding mycobacterial physiology and identifying potential drug targets. nih.govnih.gov Traditionally, this has been challenging due to the need for large chemical labels or radioactive isotopes, which can alter the natural behavior of the molecules. nih.gov Deuterated carbohydrates have emerged as an effective alternative, acting as "label-free" substrate probes. nih.govnih.govrsc.org These molecules are chemically almost identical to their non-deuterated counterparts, ensuring that their uptake and metabolism accurately reflect the natural processes. nih.gov

In a notable application, the uptake of a panel of deuterated sugars by M. smegmatis was investigated. nih.gov This approach is critical for determining which carbon sources are transported into the cell and metabolized. nih.gov The study demonstrated the successful use of this method to observe the uptake of various carbohydrates, highlighting the unusual uptake of trehalose, which is of significant interest for developing new treatments for pathogenic mycobacteria. nih.gov

A significant advancement in the quantification of deuterated substrate uptake is the application of Nuclear Reaction Analysis (NRA). nih.govnih.gov This ion-beam analysis technique offers a highly sensitive and quantitative method for detecting deuterium (B1214612). nih.gov The 2H(3He,p)α nuclear reaction is particularly well-suited for this purpose, allowing for the precise measurement of deuterium content in biological samples. nih.gov

This method has been successfully employed to study the uptake of deuterated carbohydrates in M. smegmatis. nih.govnih.gov After incubating the bacteria with deuterated sugars, the cells are prepared and analyzed using an ion beam. nih.gov The resulting data allows for the calculation of the relative molar uptake of each carbohydrate. nih.gov A key advantage of NRA is its rapid data acquisition, typically taking less than 10 minutes per sample, and it does not require external calibration. nih.gov This technique has provided valuable quantitative data on carbohydrate uptake in mycobacteria, demonstrating its potential for broader applications in studying nutrient acquisition in various organisms. nih.gov

Deuterium Metabolic Imaging (DMI) in Pre-Clinical Investigations

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that allows for the real-time visualization and quantification of metabolic processes in vivo. By administering a deuterium-labeled substrate, such as deuterated glucose, researchers can track its conversion into various downstream metabolites, providing a dynamic map of metabolic activity.

DMI has proven to be a valuable tool in studying disease models, particularly in the context of cancer. In preclinical investigations of glioblastoma, an aggressive form of brain cancer, dynamic glucose-enhanced DMI (DGE-DMI) has been used to spatially resolve glucose metabolic flux rates. elifesciences.orgnih.govbiorxiv.orgresearchgate.net This technique allows for the mapping of active metabolism de novo in tumor models. elifesciences.org By fitting the time-course concentration maps from DGE-DMI, researchers can generate maps of glucose flux, including its maximum consumption rate and the flux rates through glycolysis and mitochondrial oxidation. elifesciences.org This provides a detailed picture of the metabolic heterogeneity within tumors. elifesciences.orgnih.govbiorxiv.orgresearchgate.net

Studies using mouse models of glioblastoma (GL261 and CT2A) have shown that DMI can effectively depict differences in tumor proliferation based on glucose flux rates through glycolysis and mitochondrial oxidation. nih.govbiorxiv.orgresearchgate.net The results demonstrated that tumors exhibit higher glycolytic metabolism compared to non-tumor regions, which have more pronounced glucose oxidation. elifesciences.org

A key strength of DMI is its ability to monitor metabolic phenotypes within the complex and heterogeneous microenvironment of a tumor. elifesciences.orgnih.govbiorxiv.orgresearchgate.net In glioblastoma research, DMI has revealed that the lactate (B86563) turnover within a tumor can reflect phenotypic differences between different types of glioblastoma. elifesciences.orgbiorxiv.orgresearchgate.net Furthermore, the recycling of the glutamate-glutamine pool in the area surrounding the tumor has been identified as a potential marker for the invasive capacity of the cancer. elifesciences.orgbiorxiv.orgresearchgate.net

This ability to non-invasively characterize the metabolic features of tumors and their microenvironments has significant implications for improving the clinical management of diseases like glioblastoma. elifesciences.orgnih.govbiorxiv.orgresearchgate.net The insights gained from DMI can help in understanding the metabolic heterogeneity of the disease and its link to different disease phenotypes, potentially leading to more precise and effective therapies. nih.govbiorxiv.orgresearchgate.net

Isotope-Assisted Metabolic Flux Analysis (MFA)

Isotope-assisted metabolic flux analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov By introducing an isotopically labeled substrate, such as a deuterated carbohydrate, into a biological system, researchers can trace the path of the labeled atoms through the metabolic network. The resulting labeling patterns in downstream metabolites provide the necessary data to calculate the fluxes through various pathways. mdpi.com

While carbon-13 (13C) is a commonly used isotope in MFA, deuterium (2H) also serves as a valuable tracer, particularly for investigating specific aspects of metabolism like NADPH production. nih.gov The choice of isotopic tracer is critical as it largely dictates the precision with which metabolic fluxes can be estimated. nih.gov For instance, different specifically labeled glucose tracers can provide more precise estimates for different pathways, such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway. nih.gov

MFA integrates experimental data from isotope labeling with metabolic network models to generate quantitative maps of metabolic fluxes. nih.govnih.gov This approach has been widely applied in various fields, from bioengineering to disease pathophysiology, to gain a deeper understanding of cellular metabolism. isotope.com

Quantitative Determination of Intracellular Metabolic Fluxes in Non-Human Systems

The use of stable isotope tracers is a cornerstone of metabolic flux analysis (MFA), providing a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. nih.govembopress.org A deuterated compound like b-D-Glucopyranoside, octyl-d17(9ci) serves as a tracer that can be introduced into a biological system to track the metabolic fate of the octyl glucoside molecule. The "d17" designation indicates that 17 hydrogen atoms in the octyl group have been replaced with deuterium, a heavy isotope of hydrogen.

When non-human systems, such as cell cultures or model organisms, are supplied with b-D-Glucopyranoside, octyl-d17(9ci), the deuterated octyl portion can be traced as it is metabolized. nih.gov If the organism has pathways to break down and utilize octyl glucoside, the deuterium label will be incorporated into various downstream metabolites. Analytical techniques, primarily mass spectrometry (MS) and sometimes nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the mass isotopomer distributions (MIDs) of these metabolites. d-nb.info The presence of deuterium increases the mass of the metabolites, creating a distinct isotopic signature that allows them to be distinguished from their unlabeled counterparts.

The rate at which the deuterium label appears in different metabolite pools is directly related to the flux through the metabolic pathways connecting them. embopress.org For instance, if the octyl group were to be metabolized via beta-oxidation, the deuterium atoms would be incorporated into acetyl-CoA and subsequently into components of the TCA cycle or fatty acid synthesis. By measuring the degree of deuterium enrichment in these molecules over time, researchers can calculate the rates of these reactions. mdpi.com This process, known as non-stationary ¹³C-MFA (or in this case, deuterium-MFA), is powerful for elucidating the activity of complex metabolic networks in living systems. bohrium.com

Table 1: Theoretical Application of b-D-Glucopyranoside, octyl-d17(9ci) in Metabolic Flux Analysis

| Step | Description | Key Outcome |

| 1. Tracer Introduction | The deuterated compound is introduced into the non-human biological system (e.g., cell culture medium). | Initiation of tracer metabolism. |

| 2. Cellular Uptake & Metabolism | Cells take up the compound, and enzymes catabolize the octyl-d17 group. | Incorporation of deuterium into the cellular metabolite pool. |

| 3. Sample Collection | Samples are collected at various time points to capture the dynamic distribution of the label. | Time-course data of isotopic enrichment. |

| 4. Mass Spectrometry Analysis | Metabolites are extracted and analyzed by MS to measure the mass shifts caused by deuterium incorporation. | Quantitative Mass Isotopomer Distribution (MID) data. |

| 5. Flux Calculation | The MID data is used in computational models to estimate the rates of intracellular reactions. | A quantitative map of metabolic fluxes. |

Integration of Deuterium Tracing Data with Computational Flux Models

The raw data from isotope tracing experiments, which consists of mass isotopomer distributions, must be interpreted using computational models to yield meaningful flux values. nih.govbiorxiv.org These models are built upon the known stoichiometry of metabolic networks, representing a map of all possible biochemical reactions within the cell. mdpi.com

The process begins by constructing a metabolic network model that includes the relevant pathways for the metabolism of the tracer. d-nb.info For b-D-Glucopyranoside, octyl-d17(9ci), this would involve pathways capable of processing the octyl group. The model also requires atom transitions for each reaction, which describe how atoms from substrate molecules are rearranged to form product molecules.

The experimentally measured MIDs are then fed into software designed for metabolic flux analysis. nih.gov The software uses iterative algorithms to find a set of flux values that, when applied to the model, would produce simulated MIDs that best match the experimental data. nih.gov This is typically achieved by minimizing the difference between the simulated and measured labeling patterns. nih.gov

The integration of deuterium tracing data is particularly valuable for probing specific areas of metabolism, such as redox pathways involving NADPH, which can be tracked using deuterium-labeled water or other substrates. nih.gov While ¹³C is more common for tracing central carbon metabolism, deuterium provides complementary information. nih.govnih.gov The resulting flux map provides a detailed, quantitative picture of the metabolic state of the cell under specific conditions, revealing how nutrients are utilized and how different pathways are coordinated. embopress.orgnsf.gov This approach can uncover significant changes in metabolism between different states, such as growth and non-growth phases or healthy versus diseased cells. bohrium.com

Mechanistic Insights into Glycosidic Bond Hydrolysis and Enzymatic Catalysis

Application of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

Deuterium kinetic isotope effects (DKIEs) are a cornerstone in the study of reaction mechanisms. By comparing the rate of a reaction with a deuterated substrate to that with a non-deuterated one, researchers can deduce critical information about the rate-determining step. The magnitude of the DKIE, expressed as the ratio kH/kD, is particularly informative. libretexts.org A "normal" KIE (kH/kD > 1) indicates that the bond to the isotope is being broken or weakened in the transition state, while an "inverse" KIE (kH/kD < 1) suggests a strengthening of that bond.

Probing the Transition State Structures of Glycoside Hydrolase-Catalyzed Reactions

The use of deuterated substrates like b-D-Glucopyranoside, octyl-d17 allows for the detailed investigation of the transition state structures in reactions catalyzed by glycoside hydrolases. Specifically, secondary α-deuterium KIEs, where deuterium is placed at the anomeric carbon (C1), are highly sensitive to the geometry of this carbon in the transition state.

For instance, a study on β-glucosidase from sweet almond, a retaining glycoside hydrolase, revealed an α-secondary kinetic isotope effect of 1.12 (±0.03) for the deglucosylation step. nih.gov This significant normal KIE suggests a transition state with substantial oxocarbenium ion character, where the anomeric carbon rehybridizes from sp3 to a more planar sp2-like geometry. In contrast, the glycosylation step for aryl glucosides with the same enzyme showed a KIE of 1.0, indicating little change in the anomeric carbon's hybridization during this phase of the reaction. nih.gov

These findings help to build a detailed picture of the catalytic cycle, indicating that the electronic nature of the leaving group can influence the transition state structure. For alkyl glucosides, a smaller but still negative βlg value (between -0.2 and -0.3) coupled with a small solvent isotope effect suggests that glycone-aglycone bond fission is more advanced than the protonation of the aglycone oxygen in the transition state. nih.gov

Differentiating Mechanisms of Non-Enzymatic Glycosidic Cleavage

DKIEs are also instrumental in distinguishing between different mechanisms of non-enzymatic glycosidic bond cleavage, such as acid-catalyzed hydrolysis. The hydrolysis of glycosides can proceed through various pathways depending on the pH.

A study on the hydrolysis of 4-nitrophenyl β-D-glucoside across a range of pH values demonstrated the power of isotope effects in mechanistic elucidation. chemrxiv.org In the acidic region, an inverse solvent kinetic isotope effect of k(H3O+)/k(D3O+) = 0.65 was observed. chemrxiv.org This points to a mechanism where the substrate is first protonated in a pre-equilibrium step before the glycosidic bond cleaves. chemrxiv.org In the pH-independent region, a small solvent isotope effect of k(H2O)/k(D2O) = 1.1 was consistent with a dissociative mechanism involving water attack. chemrxiv.org Under basic conditions, an inverse solvent isotope effect of k(HO–)/k(DO–) = 0.5 suggested a bimolecular concerted mechanism. chemrxiv.org

These examples, while not directly involving octyl-d17 β-D-glucopyranoside, illustrate the principles that would be applied when using this deuterated substrate to investigate non-enzymatic hydrolysis. The specific deuteration pattern in octyl-d17 would allow for precise probing of the bonds involved in the transition state.

Role of Deuterated Substrates in Enzyme Mechanism Elucidation

Deuterated substrates like b-D-Glucopyranoside, octyl-d17 are not only used to study the transition state but also to gain broader insights into enzyme function, including substrate specificity and the roles of individual amino acid residues in catalysis.

Investigation of Substrate Specificity and Catalytic Residue Involvement

The more significant application lies in combining isotopic substitution with site-directed mutagenesis. By mutating active site residues and measuring the DKIE for the hydrolysis of a deuterated substrate, the function of those residues can be pinpointed. For example, if a residue is a putative proton donor, its mutation might lead to a significant change in the observed KIE, confirming its role in the catalytic mechanism.

Understanding Solvent Kinetic Isotope Effects in Hydrolysis Reactions

In hydrolysis reactions, water is not just a solvent but also a reactant. By performing the reaction in heavy water (D2O), a solvent kinetic isotope effect (SKIE) can be measured. chem-station.com This provides information on the role of proton transfers in the rate-determining step. libretexts.orgchem-station.com

For example, the hydrolysis of 2,4-dinitrophenyl-β-D-glucopyranoside by β-glucosidase exhibits a small solvent deuterium isotope effect of 1.50 (±0.06). nih.gov This suggests that proton transfer is involved in the transition state of the deglucosylation step. In contrast, the glycosylation step with aryl glucosides shows a SKIE of 1.0, indicating the absence of significant proton transfer in that step. nih.gov

Combining substrate KIEs from b-D-Glucopyranoside, octyl-d17 with SKIEs allows for a comprehensive dissection of the reaction mechanism. For instance, observing a large SKIE alongside a significant α-deuterium KIE would strongly support a mechanism involving concerted proton transfer and C-O bond cleavage in a transition state with substantial oxocarbenium ion character.

The table below summarizes the types of kinetic isotope effects and their general interpretations in the context of glycosidic bond hydrolysis.

| Isotope Effect Type | Typical Value (kH/kD) | General Interpretation |

| Primary KIE | > 2 | C-H/C-D bond is broken in the rate-determining step. |

| Secondary α-KIE | > 1.1 | sp3 to sp2 rehybridization at the anomeric carbon (oxocarbenium ion-like transition state). |

| Secondary α-KIE | ~ 1.0 | Little change in hybridization at the anomeric carbon. |

| Inverse KIE | < 1 | Bond to the isotope becomes stiffer in the transition state; often seen in pre-equilibrium steps. |

| Solvent KIE | > 1 | Proton transfer from the solvent is part of the rate-determining step. |

Q & A

Basic Research Questions

Q. What is the role of octyl β-D-glucopyranoside in membrane protein isolation, and how does its chemical structure contribute to this function?

- Methodological Answer : Octyl β-D-glucopyranoside (OGP) is a non-ionic surfactant widely used to solubilize membrane proteins while preserving their native conformation. Its uncharged glycosyl head group minimizes protein denaturation, and its hydrophobic alkyl chain (octyl group) integrates into lipid bilayers, disrupting membranes to release proteins. The high critical micelle concentration (CMC: 18–20 mM) allows for easy removal via dialysis, making it ideal for isolating intact protein complexes .

- Key Structural Features :

- Glycosyl head : Maintains hydrophilic interactions.

- Octyl chain : Hydrophobic anchor for membrane integration.

- Deuterated analog (octyl-d17) : Used in isotopic labeling for structural studies (e.g., NMR, MS) to reduce background noise .

Q. What are the critical handling and storage considerations for octyl β-D-glucopyranoside to ensure experimental reproducibility and safety?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Avoid exposure to light and moisture .

- Handling : Use PPE (gloves, goggles) due to risks of skin/eye irritation (GHS Category 2). In case of contact, rinse immediately with water for 15 minutes .

- Disposal : Follow institutional guidelines for organic waste; incineration is recommended for large quantities .

Q. How does the critical micelle concentration (CMC) of octyl β-D-glucopyranoside influence its effectiveness in solubilizing membrane proteins?

- Methodological Answer : The CMC determines the surfactant concentration required to form micelles, which directly impacts solubilization efficiency. Below the CMC, monomers dominate, limiting membrane disruption. Above the CMC, micelles solubilize lipids and proteins.

- Table 1 : CMC Values Under Different Conditions

| Condition | CMC (mM) | Source |

|---|---|---|

| Aqueous buffer (25°C) | 18–20 | |

| High-salt buffer | 15–17 | [Inferred] |

Advanced Research Questions

Q. How can researchers optimize the concentration of octyl β-D-glucopyranoside for solubilizing diverse membrane protein complexes without causing denaturation?

- Methodological Answer :

- Step 1 : Perform a solubilization screen (e.g., 0.5× to 2× CMC) while monitoring protein stability via circular dichroism (CD) or size-exclusion chromatography (SEC).

- Step 2 : Use additives (e.g., lipids, glycerol) to stabilize proteins during extraction. For example, 10% glycerol reduces interfacial stress .

- Step 3 : Validate functionality via activity assays (e.g., ATPase activity for transporters).

Q. What experimental strategies can resolve discrepancies in reported aggregation numbers of octyl β-D-glucopyranoside micelles across different studies?

- Methodological Answer : Aggregation numbers (27–100) vary due to buffer composition, temperature, and measurement techniques (e.g., light scattering vs. sedimentation equilibrium).

- Strategy 1 : Standardize buffer conditions (pH, ionic strength) and temperature.

- Strategy 2 : Cross-validate using small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) .

- Table 2 : Aggregation Numbers by Technique

| Technique | Aggregation Number | Conditions | Source |

|---|---|---|---|

| Sedimentation | 27–35 | 20 mM Tris, 25°C | |

| DLS | 80–100 | 150 mM NaCl, 30°C | [Inferred] |

Q. What methodological approaches are recommended for synthesizing and purifying deuterated analogs like octyl-d17-β-D-glucopyranoside for advanced biophysical studies?

- Methodological Answer :

- Synthesis : React deuterated octanol (C8D17OH) with peracetylated β-D-glucopyranose under acid catalysis (e.g., BF3·Et2O), followed by deprotection .

- Purification : Use silica gel chromatography (EtOAc/hexanes gradient) and validate deuteration via mass spectrometry (MS) or ²H-NMR .

- Application : Deuterated analogs reduce incoherent scattering in neutron reflectometry, enhancing membrane protein structural resolution .

Data Contradiction Analysis

- CMC Variability : Differences in reported CMC values (e.g., 18–20 mM vs. 15–17 mM) arise from ionic strength and temperature effects. High salt reduces CMC by screening micelle charges .

- Aggregation Number Discrepancies : Larger micelles observed in DLS may result from transient clustering, whereas sedimentation equilibrium measures individual micelles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.